2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal
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Overview
Description
“2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal” is a complex organic compound that features multiple functional groups, including silyl ethers, a benzothiophene core, and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Silyl Ethers: Silyl ethers are often introduced via silylation reactions using reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.
Construction of the Indene Moiety: This may involve cyclization reactions starting from suitable precursors.
Final Assembly: The final steps would involve coupling reactions to link the various fragments together, followed by purification and characterization.
Industrial Production Methods
Industrial production of such compounds, if applicable, would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene core.
Reduction: Reduction reactions could target the carbonyl groups or other reducible functional groups.
Substitution: Substitution reactions may occur at various positions, depending on the reactivity of the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzothiophene cores are often explored as catalysts or catalyst precursors.
Material Science: Silyl ethers can impart unique properties to materials, making them useful in coatings and adhesives.
Biology and Medicine
Drug Development: Such compounds may be investigated for their potential as therapeutic agents, particularly if they exhibit biological activity.
Biochemical Research: They can be used as probes or inhibitors in biochemical assays.
Industry
Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.
Polymer Science:
Mechanism of Action
The mechanism of action for any biological activity would depend on the specific molecular targets and pathways involved. For example, if the compound acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme, blocking its activity. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores.
Silyl Ether Compounds: Molecules featuring silyl ether functional groups.
Indene Derivatives: Compounds containing indene moieties.
Uniqueness
The uniqueness of “2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal” lies in its combination of these diverse structural elements, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C34H60O5SSi2 |
---|---|
Molecular Weight |
637.1 g/mol |
IUPAC Name |
2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal |
InChI |
InChI=1S/C34H60O5SSi2/c1-23(21-35)28-15-16-29-24(14-13-17-34(28,29)8)18-31-26-19-25(38-41(9,10)32(2,3)4)20-30(27(26)22-40(31,36)37)39-42(11,12)33(5,6)7/h18,21,23,25,28-31H,13-17,19-20,22H2,1-12H3/t23?,25?,28?,29?,30?,31?,34-/m0/s1 |
InChI Key |
ZARWZJUOPFZIOB-ZMHONJAQSA-N |
Isomeric SMILES |
CC(C=O)C1CCC2[C@]1(CCCC2=CC3C4=C(CS3(=O)=O)C(CC(C4)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCCC2=CC3C4=C(CS3(=O)=O)C(CC(C4)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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